Potency: SD-208 Demonstrates Sub-50 nM IC50 Against ALK5
In direct cell-free kinase assays, SD-208 inhibits TGF-βRI (ALK5) with an IC50 of 48 nM, which is approximately 2-fold more potent than the widely used inhibitor SB-431542 (IC50 = 94 nM) and similar in potency to the clinical candidate galunisertib (LY-2157299, IC50 = 56 nM) . This indicates that lower concentrations of SD-208 are required to achieve comparable target engagement in vitro.
| Evidence Dimension | ALK5 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 48 nM |
| Comparator Or Baseline | SB-431542 (94 nM) and Galunisertib/LY-2157299 (56 nM) |
| Quantified Difference | ~2-fold more potent than SB-431542; ~1.2-fold more potent than galunisertib |
| Conditions | Cell-free kinase assay measuring incorporation of radiolabeled ATP. |
Why This Matters
Higher potency allows for the use of lower compound concentrations to achieve effective target inhibition, potentially reducing the risk of off-target effects in cell-based assays.
